3-Piperazin-1-YL-1,2-benzisoxazole

Übersicht

Beschreibung

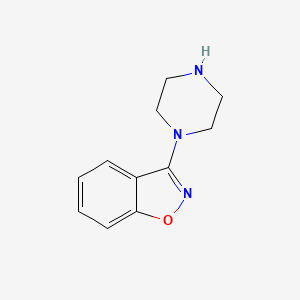

3-Piperazin-1-yl-1,2-benzisoxazole is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol. This compound is part of the benzisoxazole family, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperazin-1-yl-1,2-benzisoxazole typically involves the reaction of piperazine with appropriate benzisoxazole derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where piperazine acts as the nucleophile and reacts with a benzisoxazole derivative that has a suitable leaving group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process may also include purification steps to ensure the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Piperazin-1-yl-1,2-benzisoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like ammonia (NH3) or amines.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various substituted benzisoxazoles.

Wissenschaftliche Forschungsanwendungen

3-(1-Piperazinyl)-1,2-benzisothiazole and 3-(Piperazin-1-yl)-1,2-benzoxazole are two distinct but related chemical compounds with different applications, primarily in the pharmaceutical field. 3-(1-Piperazinyl)-1,2-benzisothiazole is a key intermediate in the synthesis of ziprasidone, a neuroleptic agent . On the other hand, 3-(Piperazin-1-yl)-1,2-benzoxazole is used in creating novel anti-tubulin agents .

3-(1-Piperazinyl)-1,2-benzisothiazole

Role in Ziprasidone Synthesis:

- 3-(1-Piperazinyl)-1,2-benzisothiazole serves as a crucial intermediate in the production of ziprasidone, a medication with neuroleptic properties . Ziprasidone, also known as 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one, is used to treat mental illnesses .

- Ziprasidone can be administered orally or parenterally, with the dosage depending on the administration route, age, and weight of the patient . Pharmaceutical compositions include tablets, powders, syrups, and injectable solutions . These may contain flavorings, binders, and excipients such as sodium citrate, calcium carbonate, calcium phosphate, starch, alginic acid, complex silicates, polyvinylpyrrolidone, sucrose, gelatin, and acacia .

Processes for Preparation:

- The processes for preparing 3-(1-piperazinyl)-1,2-benzisothiazole involve reacting a compound with piperazine at temperatures ranging from 80° C to 170° C .

- One method involves using bis(2-cyanophenyl)disulphide derivatives reacting with metal amides and an oxidizing agent .

3-(Piperazin-1-yl)-1,2-benzoxazole

General Information:

- 3-(Piperazin-1-yl)-1,2-benzoxazole has a molecular weight of 203.24000, a density of 1.211g/cm3, and a boiling point of 387.818ºC at 760 mmHg . It is also called this compound .

Potential D4 Dopamine Receptor Ligand

- 3-(Piperazin-1-yl)-1,2-benzoxazole derivatives have the potential to be ligands for D4 dopamine receptors . Research indicates that specific derivatives exhibit nanomolar affinity for the D4 receptor, with selectivity over D2, D3, serotonin, and sigma 1 receptors .

- Modifications to the base structure, such as adding a 4-fluorobenzamide group, can increase affinity for the D4 receptor .

Anti-tubulin Agent Research

Wirkmechanismus

3-Piperazin-1-yl-1,2-benzisoxazole is similar to other benzisoxazole derivatives, such as 3-(Piperazin-1-yl)-1,2-benzothiazole. it is unique in its structure and biological activity. The presence of the piperazine moiety contributes to its distinct properties compared to other compounds in the same family.

Vergleich Mit ähnlichen Verbindungen

3-(Piperazin-1-yl)-1,2-benzothiazole

2-Piperazin-1-yl-1,3-benzoxazole

5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole

3-Methyl-1,2-benzisoxazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

3-Piperazin-1-YL-1,2-benzisoxazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring attached to a benzisoxazole moiety. This unique structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with multiple receptors and enzymes. The compound's structure facilitates:

- Hydrogen Bonding : The nitrogen and oxygen atoms in the benzisoxazole can form hydrogen bonds with biological macromolecules.

- π-π Stacking : The planar aromatic system allows for π-π stacking interactions with aromatic amino acids in proteins.

These interactions can lead to modulation of various biochemical pathways, potentially affecting neurotransmitter systems and cellular signaling.

Antipsychotic Effects

Research indicates that derivatives of benzisoxazole compounds, including this compound, exhibit antipsychotic properties. A study highlighted that compounds with similar structures showed significant binding affinity for dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other mental health disorders .

Antimicrobial Activity

Studies have demonstrated that piperazine derivatives possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro tests indicated significant inhibitory effects on the growth of specific pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This effect is likely mediated by its interaction with cellular receptors involved in cell proliferation and survival .

Study on Antipsychotic Activity

In a behavioral study involving animal models, this compound was tested for its ability to mitigate symptoms associated with psychosis. The results showed that the compound significantly reduced hyperactivity and stereotyped behaviors induced by amphetamines, indicating its potential as an atypical antipsychotic agent .

Antimicrobial Screening

A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

Eigenschaften

IUPAC Name |

3-piperazin-1-yl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFQBFVFCPABKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NOC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530597 | |

| Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87691-89-2 | |

| Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.